molecular formula C14H14N2S B13975977 N-(4-Methylphenyl)-N-phenylthiourea CAS No. 16830-17-4

N-(4-Methylphenyl)-N-phenylthiourea

Cat. No.: B13975977
CAS No.: 16830-17-4
M. Wt: 242.34 g/mol
InChI Key: ZYNSFFFIRCLLFS-UHFFFAOYSA-N
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Description

Thiourea,N-(4-methylphenyl)-N-phenyl is an organosulfur compound belonging to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. The compound Thiourea,N-(4-methylphenyl)-N-phenyl is characterized by the presence of a thiourea group bonded to a 4-methylphenyl and a phenyl group, giving it unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea,N-(4-methylphenyl)-N-phenyl can be synthesized through the reaction of aniline derivatives with carbon disulfide (CS₂) and subsequent treatment with hydrogen sulfide (H₂S). The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of Thiourea,N-(4-methylphenyl)-N-phenyl typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiourea,N-(4-methylphenyl)-N-phenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens, electrophiles

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Amines

    Substitution: Substituted thioureas

Mechanism of Action

The mechanism of action of Thiourea,N-(4-methylphenyl)-N-phenyl involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It can also interact with cellular components, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiourea,N-(4-methylphenyl)-N-phenyl is unique due to its specific combination of a phenyl and a 4-methylphenyl group, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in other similar compounds.

Properties

CAS No.

16830-17-4

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

1-(4-methylphenyl)-1-phenylthiourea

InChI

InChI=1S/C14H14N2S/c1-11-7-9-13(10-8-11)16(14(15)17)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,17)

InChI Key

ZYNSFFFIRCLLFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)N

Origin of Product

United States

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